N-Benzyl Metaxalone
Description
Properties
Molecular Formula |
C₁₉H₂₁NO₃ |
|---|---|
Molecular Weight |
311.37 |
Synonyms |
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl Metaxalone and Analogs
Development of Targeted Synthetic Pathways for N-Benzyl Metaxalone (B1676338)
The deliberate synthesis of N-Benzyl Metaxalone, or 3-benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one, can be achieved through various organic synthesis strategies, primarily focusing on the derivatization of the oxazolidinone core of Metaxalone.
N-Alkylation Strategies and Optimizations
The most direct method for the synthesis of this compound is the N-alkylation of Metaxalone. This involves the reaction of Metaxalone with a benzylating agent in the presence of a base.
A common approach to N-alkylation of heterocyclic compounds like oxazolidinones involves the use of a strong base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide. For the synthesis of this compound, this would involve the reaction of Metaxalone with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov
Table 1: General Conditions for N-Alkylation of Metaxalone
| Parameter | Condition |
| Substrate | Metaxalone |
| Reagent | Benzyl bromide |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
The optimization of this reaction would involve screening different bases, solvents, and temperature conditions to maximize the yield and purity of the desired this compound.
Multi-step Reaction Sequences for Oxazolidinone Derivatization
An alternative to direct N-alkylation involves a multi-step sequence where the oxazolidinone ring is formed with the N-benzyl group already in place. One such patented process for the preparation of Metaxalone involves the reaction of 3,5-dimethylphenol (B42653) with epichlorohydrin, followed by a reaction with benzylamine (B48309). google.com This intermediate is then further processed to form the oxazolidinone ring. While this patent aims for the synthesis of Metaxalone (which would involve subsequent debenzylation), modification of this pathway could be envisioned to isolate this compound as the final product.
This synthetic approach highlights the versatility of building the oxazolidinone ring with pre-existing substituents on the nitrogen atom, offering another route to this compound and its analogs.
Investigation of this compound Formation as a Byproduct or Impurity
The presence of this compound as an impurity in Metaxalone suggests that certain conditions during the manufacturing process can lead to its unintended formation.
Reaction Conditions Contributing to Impurity Generation
The formation of this compound as a byproduct is likely to occur in synthetic routes where benzyl-containing reagents are used. A key example is a patented process for Metaxalone synthesis that utilizes benzylamine as a reagent. google.com In this multi-step synthesis, 3,5-dimethylphenol is first reacted with epichlorohydrin. The resulting product is then treated with benzylamine. Although the benzyl group is intended to be a protecting group and is removed in a later step to yield the primary amine necessary for the final cyclization to Metaxalone, incomplete removal or side reactions involving benzylamine could lead to the formation of this compound.
If residual benzylamine or benzyl-containing intermediates are present during the final ring-closing step to form the oxazolidinone, they can compete with the desired reaction, leading to the formation of the N-benzylated impurity.
Table 2: Potential Sources of this compound as an Impurity
| Synthetic Step | Potential Cause of Impurity Formation |
| Use of Benzylamine as a Reagent | Incomplete removal of the benzyl protecting group from a precursor amine. |
| Cross-Contamination | Presence of benzyl-containing compounds from other processes in the same reaction vessel. |
| Side Reactions | Reaction of Metaxalone with benzyl-containing impurities under certain pH and temperature conditions. |
Mechanistic Studies of Byproduct Formation
The mechanism of this compound formation as a byproduct would be analogous to the targeted N-alkylation reaction. In a scenario where benzylamine is used as a reagent in a Metaxalone synthesis, any remaining benzylamine or N-benzylated intermediates could react with other components under basic or heated conditions.
For instance, if the final step of Metaxalone synthesis involves the formation of the oxazolidinone ring from a suitable precursor, any N-benzylated precursor present would cyclize to form this compound. The general mechanism would involve the nucleophilic nitrogen of the benzylated precursor attacking an electrophilic carbonyl source or participating in a ring-closing condensation reaction. The specific mechanistic details would be dependent on the exact synthetic route employed for Metaxalone production.
Design and Synthesis of Novel N-Benzyl Oxazolidinone Scaffolds
The oxazolidinone ring is a five-membered heterocyclic structure that serves as a critical scaffold in medicinal chemistry. nih.gov The synthesis of N-benzyl substituted oxazolidinones, such as this compound, involves strategic chemical reactions to construct this core structure with specific substituents. The design of novel analogs focuses on modifying the groups attached to the nitrogen and the carbon at the 5-position of the oxazolidinone ring to explore structure-activity relationships.
Structure-Directed Analog Synthesis
The synthesis of N-benzyl oxazolidinone analogs is often guided by a structure-directed approach, where specific structural features are systematically varied. The general structure of this compound, which is 3-benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one, features a benzyl group on the nitrogen atom and a substituted phenoxymethyl (B101242) side chain at the C5 position. cleanchemlab.com Synthetic strategies allow for the modification of both these positions.
One common method for constructing the oxazolidinone ring involves the reaction of an amino alcohol with a carbonylating agent. To create a library of N-benzyl analogs, different substituted N-benzyl amino alcohols can be utilized. For instance, the synthesis can start from a substituted epoxide which is opened by a benzylamine derivative. The resulting amino alcohol is then cyclized to form the 2-oxazolidinone (B127357) ring.
Another versatile approach is the cycloaddition of epoxides with isocyanates. nih.gov In this method, a substituted glycidyl (B131873) ether (carrying the desired C5 side chain) reacts with benzyl isocyanate to form the N-benzyl oxazolidinone scaffold. By varying the substituents on both the glycidyl ether and the benzyl isocyanate, a diverse range of analogs can be synthesized.
The following table illustrates a general synthetic scheme for producing N-benzyl oxazolidinone analogs based on the reaction of a substituted epoxide with benzylamine, followed by cyclization.
| Starting Epoxide (R¹ Group) | Starting Amine (R² Group) | Resulting N-Benzyl Oxazolidinone Analog |
| (3,5-dimethylphenoxy)methyl glycidyl ether | Benzylamine | This compound |
| Phenyl glycidyl ether | Benzylamine | 3-benzyl-5-(phenoxymethyl)oxazolidin-2-one |
| (4-chlorophenoxy)methyl glycidyl ether | Benzylamine | 3-benzyl-5-((4-chlorophenoxy)methyl)oxazolidin-2-one |
| Phenyl glycidyl ether | 4-methoxybenzylamine | 3-(4-methoxybenzyl)-5-(phenoxymethyl)oxazolidin-2-one |
This table represents a conceptual synthetic approach. The R¹ group corresponds to the substituent at the C5 position, and the R² group corresponds to the substituent on the nitrogen atom of the oxazolidinone ring.
Stereochemical Control in N-Benzyl Oxazolidinone Preparation
The carbon atom at the 5-position of the oxazolidinone ring is a chiral center, making stereochemical control a critical aspect of the synthesis. Achieving high stereoselectivity is essential for producing enantiomerically pure compounds. Several methodologies have been developed to control the stereochemistry during the formation of the N-benzyl oxazolidinone scaffold.
Asymmetric Aldol (B89426)/Curtius Reaction: One effective method involves an asymmetric aldol addition followed by a Curtius rearrangement. This sequence can produce cyclic carbamates, the core of the oxazolidinone ring, as a single diastereomer. For example, an asymmetric aldol addition can set the stereochemistry of a syn-aldol adduct, which then undergoes a nucleophilic azidation/Curtius reaction to afford the desired cyclic carbamate (B1207046) with high diastereoselectivity. nih.gov
Chiral Resolution: A classical approach to obtaining optically active oxazolidinones is through chiral resolution. This method involves synthesizing the oxazolidinone as a racemic mixture and then separating the enantiomers. For example, an amino-diol intermediate can be resolved using a chiral resolving agent like (R)-mandelic acid before the cyclization step to form the oxazolidinone ring. nih.gov
Stereocontrolled Ring-Opening: More advanced methods include the stereocontrolled ring-opening of oxazolidinone-fused aziridines. This process proceeds via a mechanism involving an inversion of configuration, consistent with an SN2-like pathway. This allows for the predictable formation of a specific stereoisomer. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine.
The table below summarizes key methodologies for achieving stereochemical control in the synthesis of oxazolidinone scaffolds.
| Methodology | Key Reaction Type | Key Reagents/Conditions | Stereochemical Outcome |
| Asymmetric Aldol/Curtius Reaction | Aldol Addition, Curtius Rearrangement | Chlorotitanium enolate, 2-benzyloxyacetaldehyde, Trimethylsilyl azide (B81097) (Me₃SiN₃) | High diastereoselectivity (single diastereomer reported) nih.gov |
| Chiral Resolution | Resolution of Racemic Intermediate | (R)-mandelic acid | Separation of enantiomers nih.gov |
| Stereocontrolled Ring-Opening | Nucleophilic Ring-Opening | Trifluoromethanesulfonic acid, Alcohol (e.g., methanol (B129727), ethanol) | Inversion of configuration (SN2-like) nih.gov |
| Chiral Auxiliary Approach | Cyclization of Chiral Amino Alcohol | L-phenylalanine reduced with LiAlH₄, followed by cyclization with diethyl carbonate | High overall yield (66%) for the chiral auxiliary (R)-4-Benzyl-2-oxazolidinone guidechem.com |
Advanced Structural Elucidation and Analytical Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and identifying impurities in N-Benzyl Metaxalone (B1676338).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of N-Benzyl Metaxalone. While specific ¹H and ¹³C NMR data for this compound are not extensively published in publicly available literature, typical chemical shifts can be inferred based on the known structure, which consists of a benzyl (B1604629) group, a 3,5-dimethylphenoxy group, and an oxazolidinone core. nih.govrsc.org For comparison, the ¹H NMR spectrum of a metaxalone cocrystal showed distinct peaks corresponding to the protons of the metaxalone molecule. google.com
A related deuterated analog, this compound-d7, has been characterized, with deuterium (B1214612) atoms strategically placed on the benzyl group. vulcanchem.com This labeling is particularly useful for mass spectrometric analysis. vulcanchem.com
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Detection
Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for the detection of impurities. The nominal molecular weight of this compound is 311.38 g/mol , corresponding to its molecular formula C₁₉H₂₁NO₃. nih.govaxios-research.comlgcstandards.comallmpus.com High-resolution mass spectrometry provides a more precise mass, aiding in unambiguous identification. lgcstandards.com
In the context of pharmaceutical quality control, MS is employed to identify and quantify impurities that may arise during the synthesis of the active pharmaceutical ingredient, metaxalone. clearsynth.com For instance, this compound itself can be considered an impurity in metaxalone preparations. clearsynth.comallmpus.com GC-MS is a commonly used technique for the analysis of metaxalone and its related compounds in various matrices. nih.govnih.gov The deuterated analog, this compound-d7, serves as an excellent internal standard for quantitative MS analyses due to its distinct mass shift. vulcanchem.com
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
Electronic or UV-Vis spectroscopy is also employed in the analysis of metaxalone and its derivatives. A developed UV spectrophotometric method for the estimation of metaxalone in bulk and tablet form showed an absorbance maximum at 278 nm in ethanol. tsijournals.com Another study reported the development and validation of a UV spectroscopy method for metaxalone using methanol (B129727) as a solvent. researchgate.net It is expected that this compound would exhibit a similar UV absorption profile due to the presence of the same chromophoric groups.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various samples.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of non-volatile organic compounds like this compound. Several suppliers of this compound reference standards specify a purity of greater than 95% as determined by HPLC. lgcstandards.comallmpus.comlgcstandards.com These reference standards are crucial for analytical method development and validation (AMV) and for quality control (QC) applications in the pharmaceutical industry. clearsynth.comchemwhat.comaxios-research.comsynzeal.com The development of robust HPLC methods is essential for separating this compound from metaxalone and other related impurities. clearsynth.com
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS methods have been developed for the identification and quantification of designer stimulants, including compounds with benzyl moieties. nih.govnist.gov Furthermore, GC-MS is a standard method for the toxicological analysis of metaxalone in biological samples, which could potentially be adapted for this compound. nih.govnih.gov The use of deuterated internal standards, such as Metaxalone-d6, enhances the accuracy of such quantitative methods. veeprho.com
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). uobaghdad.edu.iqchromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier, allows for rapid separations with excellent resolution. selvita.com
For a chiral molecule like this compound, which possesses a stereogenic center at the C5 position of the oxazolidinone ring, enantiomeric separation is crucial as different enantiomers can exhibit distinct pharmacological activities. While specific application notes for the enantiomeric separation of this compound are not widely published, the methodology can be inferred from the successful separation of other chiral oxazolidinones and N-benzylated compounds. fagg.beresearchgate.net
The separation would typically employ a chiral stationary phase (CSP), which is the most critical parameter for achieving chiral resolution. uobaghdad.edu.iq Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used and have shown broad applicability in resolving a wide range of chiral compounds. europeanpharmaceuticalreview.com The mobile phase would likely consist of supercritical CO2 with a polar organic modifier, such as methanol or ethanol, to enhance selectivity. uobaghdad.edu.iq
Table 1: Illustrative SFC Method for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Supercritical CO2 / Methanol (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Expected Outcome | Baseline separation of the two enantiomers |
This table represents a typical method and is for illustrative purposes, as specific published data for this compound is not available.
Solid-State Analysis and Polymorphism Studies
The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. beilstein-journals.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization. google.com Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing different solid forms. google.com
X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. researchgate.net Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific polymorph. The pattern is generated by the constructive interference of monochromatic X-rays diffracting from the crystal lattice planes.
While the specific XRPD pattern for this compound has not been detailed in publicly available literature, analysis of structurally similar compounds demonstrates the utility of this technique. rsc.org An XRPD analysis of a crystalline form of this compound would yield a pattern of diffraction peaks at specific 2θ angles, with corresponding intensities. Different polymorphs would exhibit distinct peak positions and/or intensities.
Table 2: Representative XRPD Peak List for a Crystalline Form of an N-Benzylated Compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 85 |
| 12.7 | 6.9 | 100 |
| 15.3 | 5.8 | 60 |
| 18.9 | 4.7 | 75 |
| 21.2 | 4.2 | 90 |
| 25.4 | 3.5 | 55 |
This table is for illustrative purposes to represent typical XRPD data, as specific data for this compound is not available.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical properties of a substance as a function of temperature. mdpi.com
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. youtube.com It is used to determine thermal events such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The presence of different peaks in different batches could indicate polymorphism.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to quantify volatile components. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose.
Table 3: Illustrative Thermal Analysis Data for a Pharmaceutical Compound
| Analysis | Parameter | Result |
| DSC | Melting Point (Onset) | 135 °C |
| Melting Point (Peak) | 138 °C | |
| TGA | Onset of Decomposition | 250 °C |
| Mass Loss at 300 °C | ~5% |
This table presents typical thermal analysis data for illustrative purposes, as specific data for this compound is not publicly available.
Chemical Stability and Degradation Pathways
Kinetic and Mechanistic Studies of Chemical Degradation
Forced degradation studies are essential in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Such studies on Metaxalone (B1676338) have revealed its susceptibility to degradation under specific conditions.
The stability of a drug substance across a range of pH values is a critical parameter. Studies on Metaxalone indicate that it is relatively stable in acidic and neutral conditions but shows significant degradation under basic (alkaline) conditions. mdpi.comnih.gov One study subjected Metaxalone to 1 N NaOH at 60°C for 30 minutes, which resulted in considerable degradation. nih.gov Another investigation using 0.01 M NaOH at 60°C over six days also demonstrated alkali-induced degradation. nih.gov
While specific kinetic data for the hydrolysis of N-Benzyl Metaxalone is not available, it is plausible that the oxazolidinone ring, present in both Metaxalone and its N-Benzyl derivative, is the primary site of hydrolytic attack, particularly under basic conditions. The degradation of Metaxalone under alkaline hydrolysis has been shown to follow pseudo-first-order kinetics. researchgate.net
Table 1: Summary of Hydrolytic Degradation Conditions for Metaxalone
| Stress Condition | Temperature | Duration | Observation |
| 1 N HCl | 60°C | 1 hour | Stable |
| Water | 60°C | 2 hours | Stable |
| 1 N NaOH | 60°C | 30 minutes | Significant degradation |
| 0.01 M NaOH | 60°C | 6 days | Degradation observed |
Oxidative stress represents another significant pathway for drug degradation. Metaxalone has been found to undergo slight degradation under oxidative conditions. mdpi.comnih.gov A common method for inducing oxidative degradation involves exposing the drug substance to hydrogen peroxide. In one study, Metaxalone was treated with 30% H₂O₂ at 60°C for one hour, which led to slight degradation. nih.gov Another study observed degradation after exposure to 3% w/v hydrogen peroxide for two hours. core.ac.uk
The potential sites for oxidation in this compound would likely include the benzyl (B1604629) group and the ether linkage, although specific mechanistic studies are required for confirmation.
Table 2: Oxidative Degradation Conditions for Metaxalone
| Stress Condition | Temperature | Duration | Observation |
| 30% H₂O₂ | 60°C | 1 hour | Slight degradation |
| 3% w/v H₂O₂ | Room Temperature | 2 hours | Degradation observed |
Photostability is a crucial factor for drug substances and products that may be exposed to light during manufacturing, storage, or administration. Studies on Metaxalone have shown it to be stable under photolytic conditions, including exposure to UV light (254 nm) for 10 days. mdpi.comnih.gov This suggests that both Metaxalone and likely its N-Benzyl derivative possess a degree of inherent photostability.
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are vital for understanding the degradation pathways and for ensuring the safety of the drug product. For Metaxalone, forced degradation studies, particularly under basic hydrolysis, have led to the identification of specific degradation products.
In one detailed study, two major degradation products formed during base-catalyzed hydrolysis of Metaxalone were isolated and characterized using mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), and Fourier-transform infrared spectroscopy (FTIR). nih.gov These products were identified as:
Methyl 3-(3,5-dimethylphenoxy)-2-hydroxypropylcarbamate
1-(3,5-dimethylphenoxy)-3-aminopropan-2-ol
While these are the identified degradation products of Metaxalone, the degradation of this compound under similar conditions could potentially lead to analogous products, with the N-benzyl group remaining intact or undergoing further reactions. However, without specific studies on this compound, this remains speculative. Various analytical techniques such as HPLC, LC-MS, and NMR are employed to detect and quantify these impurities. clearsynth.com
Shelf-Life Prediction and Storage Considerations
Shelf-life prediction is determined through long-term and accelerated stability studies, where the drug product is stored under defined temperature and humidity conditions. europa.eu For Metaxalone tablets, stability data has been submitted to regulatory agencies to establish an approved shelf-life, during which the levels of impurities and degradants must remain below specified limits. fda.gov
The storage conditions recommended for a drug product are based on its stability profile. For Metaxalone, and by extension formulations containing this compound as an impurity, storage at room temperature away from excessive heat and moisture is typical. chemwhat.com The stability data for Metaxalone tablets have shown no significant changes in impurity levels over extended periods, supporting a shelf-life of up to 36 months under controlled conditions. fda.gov
Role in Pharmaceutical Quality Control and Reference Standards
Qualification and Certification of N-Benzyl Metaxalone (B1676338) as a Reference Standard
A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. The qualification and certification of N-Benzyl Metaxalone as a reference standard is a meticulous process that establishes its identity, purity, and stability. synthinkchemicals.comresolvemass.ca This process ensures the material is suitable for its intended analytical purpose. who.int
The initial characterization of a candidate reference standard for this compound involves a comprehensive suite of analytical tests to confirm its structure and assess its purity. veeprho.compharmtech.com These tests are critical for establishing the material's suitability as a reference for identification, purity tests, and assays.
Key Analytical Techniques for Reference Standard Qualification:
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure of this compound. resolvemass.caveeprho.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the reference standard by separating it from any potential impurities. resolvemass.cawho.int
Other Analyses: Additional tests may include determining water content (e.g., Karl Fischer titration), residual solvents, and inorganic impurities. veeprho.com
Once thoroughly characterized, a batch of this compound is certified, and a Certificate of Analysis (CoA) is issued, detailing its identity, purity, and other critical parameters. pharmtech.com
Table 1: Typical Tests for Qualification of this compound Reference Standard
Analytical Technique Purpose Typical Acceptance Criteria 1H-NMR and 13C-NMR Spectroscopy Structural Confirmation and Identification Spectrum conforms to the known structure of this compound. Mass Spectrometry (MS) Molecular Weight Confirmation Observed molecular ion corresponds to the theoretical mass of this compound. Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group Identification IR spectrum matches that of a known reference material. High-Performance Liquid Chromatography (HPLC) Purity Assessment and Impurity Profiling Purity typically ≥98%. Residual Solvent Analysis (GC-HS) Quantification of residual manufacturing solvents Complies with ICH Q3C limits. cleanchemlab.com Water Content (Karl Fischer Titration) Determination of water content Typically ≤0.5%.
Application in Analytical Method Development and Validation (AMV) for Metaxalone
This compound is essential for the development and validation of analytical methods used to assess the quality of Metaxalone. cleanchemlab.com These methods must be proven to be specific, accurate, precise, and robust, a process known as Analytical Method Validation (AMV). ijpbs.comajpaonline.com
During method development, this compound is used to:
Demonstrate Specificity: The analytical method must be able to distinguish between Metaxalone and its related impurities, including this compound. nih.gov This is often confirmed through forced degradation studies, where Metaxalone is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. coriolis-pharma.comnih.govbiotech-asia.org The method must effectively separate the main drug peak from all resulting degradant peaks. nih.gov
Determine Quantitation Limits: The reference standard helps establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound, ensuring the method is sensitive enough to detect and quantify it at specified low levels. nih.govresearchgate.net
In method validation, the this compound standard is used to assess key performance parameters as outlined by the International Council for Harmonisation (ICH). ijpbs.com
Table 2: Role of this compound in AMV for Metaxalone Analysis
Computational Chemistry and in Silico Investigations
Molecular Modeling and Conformational Analysis of N-Benzyl Metaxalone (B1676338)
Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and prediction of the three-dimensional structures of molecules. For a flexible molecule such as N-Benzyl Metaxalone, conformational analysis is essential to identify the various spatial arrangements (conformers) it can adopt and to determine their relative stabilities.
The structure of this compound features several rotatable single bonds, primarily:
The bond connecting the benzyl (B1604629) group to the oxazolidinone nitrogen.
The C-C and C-O bonds of the ether linkage connecting the phenoxy ring to the oxazolidinone ring.
These rotational degrees of freedom mean the molecule does not exist in a single, rigid state but as an equilibrium of multiple conformers. Molecular mechanics (MM) methods are commonly employed for conformational analysis. nih.gov These calculations use force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. A systematic search of the conformational space, by rotating key dihedral angles, can identify low-energy, stable conformers.
Studies on structurally related compounds, such as N-benzyl amides, have shown that the rotation around the N-benzyl bond can be hindered, leading to distinct and stable rotamers. scielo.br A similar analysis for this compound would involve mapping the potential energy surface by systematically varying the key dihedral angles. The results would identify the most energetically favorable conformations, which are crucial for understanding the molecule's physical properties and its potential interactions with biological systems. While specific experimental data on this compound's conformation is not publicly available, computational modeling provides a robust framework for its prediction. nih.gov
Table 1: Illustrative Data from Conformational Analysis of this compound This table represents the type of data that would be generated from a molecular mechanics study. The values are hypothetical.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (C-C-N-C) | Key Dihedral Angle 2 (O-C-C-O) |
| 1 (Global Minimum) | 0.00 | 175° | 65° |
| 2 | 1.25 | -60° | 68° |
| 3 | 2.10 | 85° | -170° |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity. taylorfrancis.com These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule. researchgate.net
For this compound, DFT calculations could be used to determine a range of critical electronic descriptors:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bsu.by
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen of the oxazolidinone ring is expected to be a region of high negative potential.
Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of bonds and the reactivity of specific atomic sites.
Table 2: Predicted Electronic Properties of this compound from Quantum Calculations This table represents hypothetical data from a DFT calculation (e.g., B3LYP/6-31G level of theory). The values are for illustrative purposes.*
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Prediction of Chemical Stability and Degradation Propensities
In silico methods can effectively predict the chemical stability of a molecule and its likely degradation pathways under various conditions. kmpharma.in this compound, being a derivative of Metaxalone, may be susceptible to similar degradation routes, such as hydrolysis and oxidation. veeprho.com
Computational approaches to predicting degradation include:
Identifying Reactive Sites: Using the electronic structure data from quantum chemical calculations (see section 6.2), the most reactive sites in the molecule can be identified. The oxazolidinone ring, particularly the ester and amide functionalities within it, represents a likely site for hydrolysis. The benzyl group and the dimethylphenoxy group could be susceptible to oxidation.
Modeling Degradation Reactions: The reaction pathways for potential degradation processes can be modeled computationally. For instance, the mechanism of hydrolysis of the oxazolidinone ring can be simulated in the presence of water molecules to calculate the activation energy barriers. A lower activation energy suggests a more favorable degradation pathway.
Forced Degradation Simulation: The effect of stress conditions like heat, light, and reactive oxygen species can be simulated to predict the formation of thermal degradants or photo-degradation products.
While Material Safety Data Sheets for this compound state that the material is stable under normal conditions, they also note incompatibility with strong oxidizing agents. cleanchemlab.com Computational studies could precisely model the reactions with such agents to identify the resulting degradation products. researchgate.net
Table 3: Potential Degradation Products of this compound Predicted via In Silico Analysis
| Degradation Pathway | Stress Condition | Predicted Degradation Product |
| Hydrolysis | Acidic/Basic pH, Moisture | Opening of the oxazolidinone ring |
| Oxidation | Oxidizing agents, Air | Benzoic acid (from benzyl group oxidation) |
| Oxidation | Oxidizing agents, Air | Phenolic compounds (from ether cleavage) |
| Thermal Degradation | High Temperature | Decarboxylation products |
In Silico Analysis of Synthesis Routes and Impurity Formation
Computational chemistry is a valuable tool for optimizing synthetic routes and predicting the formation of process-related impurities. rsc.org this compound is listed as a related compound or impurity of Metaxalone, suggesting it can be formed during the synthesis or storage of the parent drug. veeprho.comallmpus.com
In silico analysis can contribute in several ways:
Reaction Mechanism Analysis: The synthesis of this compound could hypothetically proceed via the N-benzylation of Metaxalone using a reagent like benzyl chloride. Computational modeling can elucidate the reaction mechanism (e.g., SN2), calculate activation energies, and predict the reaction's feasibility and potential yield.
Impurity Profiling: During the synthesis of Metaxalone, unreacted starting materials or by-products from side reactions can lead to impurities. veeprho.com For instance, if benzyl-containing reagents are present, the formation of this compound is a plausible side reaction. Computational models can assess the likelihood of various side reactions by comparing their reaction energy barriers to that of the main synthesis pathway. This allows for the proactive identification of potential impurities. rsc.org
Retrosynthesis and Route Scouting: For the targeted synthesis of this compound itself, computational tools can help evaluate different potential synthetic routes, identifying the most efficient and highest-yielding pathways before any laboratory work is undertaken. nih.govresearchgate.net
Table 4: Illustrative In Silico Impurity Profile for a Hypothetical Synthesis This table represents potential impurities that could be predicted computationally for a synthesis involving Metaxalone and a benzylating agent.
| Impurity Name | Potential Origin |
| Metaxalone | Unreacted starting material |
| Benzyl alcohol | Hydrolysis of benzylating agent |
| Dibenzyl ether | Self-condensation of benzylating agent |
| Metaxalone Related Compound B | Known process impurity |
Future Perspectives in N Benzyl Metaxalone Research
Advancements in High-Throughput Analytical Methodologies
The landscape of pharmaceutical analysis is continually evolving, with a significant trend towards faster and more efficient methods for impurity profiling. pharmafocusasia.com For a compound like N-Benzyl Metaxalone (B1676338), which is an impurity of the muscle relaxant Metaxalone, ensuring its accurate detection and quantification is critical for the quality and safety of the final drug product. chemicea.comclearsynth.com Future research in this area will likely focus on the adoption and refinement of high-throughput analytical methodologies.
Recent advancements have already provided a suite of powerful tools for impurity analysis. biomedres.us Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are considered highly advanced methods for identifying organic impurities. apacsci.com HPLC, in particular, is a cornerstone of pharmaceutical quality control due to its reliability and versatility in generating detailed impurity profiles. biomedres.usveeprho.com
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant leap forward. By using columns with smaller particle sizes (typically under 2 μm), UHPLC offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. veeprho.com This increased throughput is invaluable in a drug development setting. Furthermore, coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) combines the separation power of chromatography with the detection and identification capabilities of MS, allowing for the characterization of impurities even at trace levels. biomedres.usveeprho.com
Future methodologies are expected to build on these foundations, aiming for even greater speed and sensitivity. The integration of automation and sophisticated software will be crucial. For instance, high-throughput LC-MS/MS methods are being developed for the simultaneous analysis of a large number of drug substances, which could be adapted for comprehensive impurity screening. nih.gov
Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages for N-Benzyl Metaxalone Analysis |
|---|---|---|
| HPLC | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Reliable, versatile, cost-effective, generates detailed impurity profiles crucial for regulatory compliance. pharmafocusasia.combiomedres.usveeprho.com |
| UHPLC | A type of HPLC that uses smaller particle sizes and higher pressures. | Higher resolution, faster analysis, improved sensitivity, reduced solvent consumption. veeprho.com |
| LC-MS | Combines the separation of HPLC with the detection and identification power of Mass Spectrometry. | Powerful for identifying unknown impurities and quantifying them at very low levels. biomedres.usveeprho.com |
| GC-MS | Combines the separation of Gas Chromatography with Mass Spectrometry. | Ideal for volatile impurities that may be present from the synthesis process. biomedres.us |
| SFC | Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase. | Offers fast separations and is considered a green alternative due to reduced organic solvent use. biomedres.usapacsci.com |
Implementation of Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly focusing on sustainable practices, with green chemistry principles being integrated into drug synthesis. researchgate.net The synthesis of oxazolidinones, the core chemical structure of Metaxalone and by extension this compound, is an area ripe for the application of these principles. google.com
A key focus of green chemistry is the replacement of toxic and hazardous reagents with more environmentally benign alternatives. researchgate.net One of the most promising green routes for oxazolidinone synthesis is the use of carbon dioxide (CO2) as a C1 building block. ingentaconnect.com CO2 is an abundant, non-toxic, and renewable feedstock. researchgate.netingentaconnect.com Research has shown that the coupling reaction of CO2 with aziridines is a 100% atom-efficient method to produce oxazolidinones. ingentaconnect.com
The development of efficient catalysts is central to these green synthetic routes. While various homogeneous catalysts have been developed, the focus is shifting towards heterogeneous catalysts, which are easier to separate from the reaction mixture and can be recycled, aligning with green chemistry goals. ingentaconnect.com This includes the use of functionalized polymers and other supported catalyst systems. ingentaconnect.com Organocatalysis, using small organic molecules as catalysts, also presents a metal-free and environmentally friendly option. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for synthesizing oxazolidinones from epoxy amines and CO2. rsc.org
Another aspect of green chemistry involves minimizing waste by improving reaction efficiency. This can be achieved through catalytic methods that generate only water as a byproduct. walisongo.ac.id For instance, boric acid has been explored as a catalyst for amide-bond formation, a common reaction in pharmaceutical synthesis, at elevated temperatures. walisongo.ac.id The selective deprotection of N-benzyl groups using enzymatic methods, such as laccase from Trametes versicolor with TEMPO, offers a chemoselective and green alternative to traditional chemical methods, using oxygen as a mild oxidant in an aqueous medium. rsc.org
Table 2: Green Chemistry Approaches for Oxazolidinone Synthesis
| Approach | Description | Key Benefits |
|---|---|---|
| CO2 as a C1 Source | Utilizing carbon dioxide as a raw material in cycloaddition reactions with compounds like aziridines. researchgate.netingentaconnect.com | Reduces reliance on toxic reagents like phosgene, utilizes a renewable feedstock. acs.org |
| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated and recycled. ingentaconnect.com | Simplifies product purification, reduces catalyst waste, and is suitable for industrial applications. ingentaconnect.com |
| Organocatalysis | Using non-metal, small organic molecules to catalyze reactions. rsc.org | Avoids heavy metal contamination, often uses milder reaction conditions. rsc.org |
| Biocatalysis (Enzymes) | Using enzymes like laccase for specific chemical transformations, such as debenzylation. rsc.org | High selectivity, mild reaction conditions (aqueous medium), environmentally friendly. rsc.org |
Development of Predictive Models for Impurity Profiles
A forward-looking approach in pharmaceutical manufacturing involves predicting the formation of impurities before they arise. This proactive strategy relies on the development of sophisticated computational models. The future of this compound research will likely see the application of predictive modeling to understand and control its formation during the synthesis of Metaxalone.
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize impurity management. apacsci.com These technologies can be used to build predictive models based on a vast amount of data, including reaction parameters, starting material attributes, and known chemical transformation pathways. By analyzing these inputs, ML algorithms can predict the likelihood of formation of specific impurities, including this compound.
Software tools are already available that can assist in method development by predicting chromatographic separations based on the chemical structure of an analyte. pharmafocusasia.com This can significantly speed up the process of developing analytical methods to detect potential impurities.
Furthermore, predictive models can be developed using scalable machine learning classifiers trained with features like molecular descriptors and fingerprints. iict.res.in These models can be rigorously validated to achieve high performance in predicting outcomes such as toxicity or the probability of formation of a particular compound under certain conditions. iict.res.in This approach, often part of a Quality by Design (QbD) framework, allows for a deeper understanding of how process parameters affect the final impurity profile, enabling the design of more robust manufacturing processes that minimize impurity formation from the outset. pharmafocusasia.com
Interdisciplinary Applications in Material Science or Chemoinformatics
While this compound is primarily known as a pharmaceutical impurity, its core oxazolidinone structure and benzyl (B1604629) group offer potential for exploration in other scientific fields, notably material science and chemoinformatics.
Material Science: The oxazolidinone ring is a versatile heterocyclic compound. ingentaconnect.com Molecules containing this scaffold could be investigated as monomers for the synthesis of novel polymers. The properties of these polymers could be tailored by modifying the substituents on the oxazolidinone ring. The presence of the N-benzyl group could also be exploited for further chemical modifications or to influence the material's properties. acs.org The functionalization of the Metaxalone structure itself, for example through C-H amination, opens pathways to new derivatives that could possess interesting material properties. researchgate.net The development of compounds with unique electronic or physical properties is an area of active research, and nitrogen-containing heterocycles are often key components in functional organic materials. acs.org
Chemoinformatics: Chemoinformatics employs computational methods to analyze chemical and biological data. This compound and a library of related virtual compounds could be the subject of chemoinformatic studies. By calculating various molecular descriptors and using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, it may be possible to predict the biological activities, physical properties, or potential applications of these compounds. This could lead to the identification of new, unforeseen uses for molecules with this chemical architecture, potentially in areas completely distinct from pharmaceuticals. For instance, chemoinformatic tools could screen for properties relevant to agrochemicals, dyes, or other specialty chemicals.
Q & A
Basic: What synthetic methodologies are recommended for producing high-purity N-Benzyl Metaxalone, and how can reaction conditions be optimized?
This compound is synthesized via selective alkylation or impurity formation pathways during Metaxalone production. A common approach involves introducing a benzyl group to the oxazolidinone scaffold using N-benzyl reagents under controlled pH and temperature. For purity optimization, chromatographic purification (e.g., preparative HPLC) and reaction monitoring via TLC or LC-MS are critical. Impurity profiles should be cross-validated using reference standards, as this compound is a documented impurity in Metaxalone formulations . Reaction conditions (e.g., solvent polarity, catalyst selection) must align with cycloaddition protocols used for structurally related N-benzyl nitrones .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Characterization requires multi-modal validation:
- NMR : H and C NMR confirm benzyl substitution patterns and oxazolidinone backbone integrity.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]) from fragmentation products.
- HPLC-PDA : Purity assessment using reverse-phase chromatography with photodiode array detection (e.g., C18 column, acetonitrile/water gradient).
- XRD : For crystalline forms, compare with reference data in structural databases.
Documentation must adhere to journal guidelines for novel compounds, including full spectral datasets in supplementary materials .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variability in impurity ratios, metabolic interference, or assay sensitivity. To address this:
- Standardize Impurity Profiling : Use stability-indicating LC-MS/MS methods to quantify this compound levels in test samples .
- Metabolic Stability Assays : Compare hepatic microsome metabolism rates between this compound and parent Metaxalone to identify CYP450-mediated interactions .
- Dose-Response Curves : Validate activity in multiple in vitro models (e.g., neuronal injury assays) with controlled impurity thresholds .
Advanced: What experimental designs are suitable for investigating this compound’s neuroregenerative potential?
Leverage preclinical nerve injury models:
- In Vivo : Administer this compound in rodent crush injury models, assessing functional recovery (e.g., gait analysis) and histopathological regeneration (e.g., axon density) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to test involvement of MAO inhibition or serotonin pathways in neuroregeneration .
- Comparative Pharmacokinetics : Conduct parallel studies with Metaxalone to evaluate blood-brain barrier penetration using microdialysis or LC-MS/MS .
Advanced: How should stability studies and degradation pathways of this compound be analyzed in formulation research?
Design accelerated stability trials under ICH guidelines (e.g., 40°C/75% RH for 6 months):
- Forced Degradation : Expose to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS to identify degradation products.
- Impurity Tracking : Monitor this compound levels relative to parent compound using validated stability-indicating methods .
- Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions via Arrhenius plots .
Methodological: What safety protocols are critical when handling this compound in laboratory settings?
- Toxicity Screening : Reference benzyl chloride safety data for acute exposure risks (e.g., respiratory irritation, CNS depression) .
- Drug Interaction Risks : Screen for CYP2D6/CYP3A4 inhibition using human liver microsomes to assess metabolic interference .
- PPE Requirements : Use nitrile gloves, fume hoods, and closed-system transfers to minimize dermal/airborne exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
